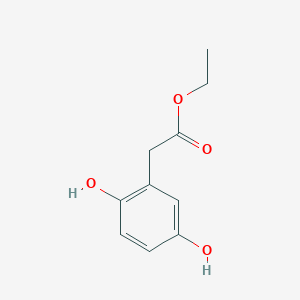

Ethyl 2,5-dihydroxyphenylacetate

Description

Ethyl 2,5-dihydroxyphenylacetate (C${10}$H${12}$O$4$) is a phenolic ester derivative isolated from natural sources such as the kernels of *Entada phaseoloides* . Its structure features a phenylacetic acid backbone with hydroxyl groups at the 2- and 5-positions of the aromatic ring and an ethyl ester moiety. This compound has garnered attention for its anti-HIV-1 activity, with an EC${50}$ of 9.93 μM in vitro, demonstrating potency comparable to its methyl and butyl analogs .

Properties

CAS No. |

76196-46-8 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 2-(2,5-dihydroxyphenyl)acetate |

InChI |

InChI=1S/C10H12O4/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3 |

InChI Key |

QTMILHTUDCGNJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,5-dihydroxyphenylacetate can be synthesized through the esterification of 2,5-dihydroxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification .

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: The compound can be reduced to form this compound derivatives with altered functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenylacetate derivatives.

Substitution: Various substituted phenylacetate compounds depending on the reagents used.

Scientific Research Applications

Ethyl 2,5-dihydroxyphenylacetate has been studied for its potential inhibitory activities against HIV-1 replication. It has shown promising results with EC50 values indicating potent activity . Additionally, this compound is of interest in the development of new pharmaceuticals and as a building block in organic synthesis.

Mechanism of Action

The exact mechanism of action of ethyl 2,5-dihydroxyphenylacetate in inhibiting HIV-1 replication is not fully understood. it is believed to interfere with viral replication processes, possibly by targeting viral enzymes or disrupting viral RNA synthesis .

Comparison with Similar Compounds

Ester Substitution Effects on Antiviral Activity

Ethyl 2,5-dihydroxyphenylacetate belongs to a family of 2,5-dihydroxyphenylacetic acid esters. Key analogs and their biological activities are summarized below:

Key Observations :

- Chain Length vs. Activity: The butyl ester exhibits slightly higher potency (EC${50}$ = 9.80 μM) than the ethyl analog (EC${50}$ = 9.93 μM), while the methyl ester is less active (EC$_{50}$ = 11.70 μM).

- Structural Flexibility : The ethyl group strikes a balance between hydrophobicity and steric hindrance, making it a favorable substituent for antiviral activity.

Positional Isomerism: 2,5- vs. 2,4-Dihydroxyphenylacetate Derivatives

Hydroxyl group positioning significantly influences biological activity. For example:

Ethyl 2,4-Dihydroxyphenylacetate (CAS 67828-62-0):

This compound :

Functional Comparisons with Non-Phenylacetate Analogs

Succinimide Derivatives (Ethyl 3-Oxo-2-(2,5-Dioxopyrrolidin-3-yl)butanoates)

A 2017 study synthesized succinimide derivatives with β-ketoester moieties, revealing distinct functional profiles:

| Compound | Antibacterial MIC (mg/mL) | Anthelmintic Activity (Death Time for A. galli) | Cytotoxicity (LC$_{50}$, µg/mL) | |

|---|---|---|---|---|

| 2 | 0.073–0.125 | 28.2 min (vs. 68.4 min for albendazole) | 280 | |

| 4 | 0.11–0.13 | 24.6 min | 765 |

Key Differences :

- Mechanism of Action : Succinimides primarily target bacterial penicillin-binding proteins (PBPs) and β-lactamases, whereas this compound likely inhibits viral replication via a different pathway .

- Bioactivity Spectrum : Succinimides exhibit broad-spectrum antibacterial and anthelmintic activity but lower cytotoxicity (LC$_{50}$ > 280 µg/mL) compared to this compound, which is optimized for antiviral efficacy .

Homogentisate (2,5-Dihydroxyphenylacetic Acid)

The de-esterified form of this compound, homogentisate, is a key intermediate in tyrosine degradation pathways. It is metabolized by Acinetobacter spp. and fungi into fumarate and acetoacetate . Unlike its ethyl ester derivative, homogentisate lacks direct therapeutic applications but is critical in microbial biodegradation studies .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

| Property | This compound | Mthis compound | Butyl 2,5-Dihydroxyphenylacetate | Ethyl 2,4-Dihydroxyphenylacetate |

|---|---|---|---|---|

| Molecular Formula | C${10}$H${12}$O$_4$ | C$9$H${10}$O$_4$ | C${12}$H${16}$O$_4$ | C${10}$H${12}$O$_4$ |

| Anti-HIV-1 EC$_{50}$ | 9.93 μM | 11.70 μM | 9.80 μM | Not Reported |

| Primary Bioactivity | Antiviral | Antiviral | Antiviral | Cytotoxicity/Research Standard |

| Natural Source | Entada phaseoloides | Entada phaseoloides | Entada phaseoloides | Diploclisia glaucescens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.